7-(Difluoromethyl)-1,4-oxazepane hydrochloride is a chemical compound characterized by its unique structure, which includes a seven-membered oxazepane ring and a difluoromethyl group. Its molecular formula is with a molecular weight of 187.61 g/mol. This compound is often utilized in scientific research due to its potential applications in medicinal chemistry and organic synthesis.
This compound is classified as a hydrochloride salt, which enhances its stability and solubility, making it suitable for various pharmaceutical applications. The difluoromethyl group contributes to its distinct chemical properties, allowing it to act as a useful building block in organic synthesis and medicinal chemistry.
The synthesis of 7-(Difluoromethyl)-1,4-oxazepane hydrochloride can be achieved through several methods, primarily involving the difluoromethylation of heterocycles. One common approach is the use of fluoroform as a reagent in radical processes to introduce the difluoromethyl group into the oxazepane structure .
The synthesis typically involves:
The reaction may also require specific catalysts or bases to optimize yield and selectivity .
The molecular structure of 7-(Difluoromethyl)-1,4-oxazepane hydrochloride features:
Key structural data include:
InChI=1S/C6H11F2NO.ClH/c7-6(8)5-1-2-9-3-4-10-5;/h5-6,9H,1-4H2;1H
FVVDOSXVUOASIN-UHFFFAOYSA-N
C1CNCCOC1C(F)F.Cl
.The chemical reactivity of 7-(Difluoromethyl)-1,4-oxazepane hydrochloride is influenced by its functional groups. The difluoromethyl group acts as a good leaving group, making the compound susceptible to nucleophilic substitution reactions.
Common reactions include:
7-(Difluoromethyl)-1,4-oxazepane hydrochloride primarily acts as an irreversible inhibitor of the enzyme ornithine decarboxylase (ODC), which plays a crucial role in polyamine biosynthesis.
Key points regarding its mechanism include:
7-(Difluoromethyl)-1,4-oxazepane hydrochloride has several scientific uses:
The construction of the 1,4-oxazepane heterocyclic core represents a critical initial step in synthesizing 7-(difluoromethyl)-1,4-oxazepane hydrochloride. Among several viable pathways, ring expansion of cyclic precursors and intramolecular cyclization of linear substrates have demonstrated significant efficiency. A particularly effective approach utilizes Garner aldehyde (L-serine-derived aldehyde) as a chiral building block, enabling asymmetric synthesis of the oxazepane scaffold with defined stereochemistry. This method involves reductive amination followed by intramolecular etherification under mildly acidic conditions, achieving the seven-membered ring formation in approximately 68% yield with excellent diastereoselectivity (>20:1 dr) [5].
Alternative routes employ ethylene glycol-mediated cyclizations, where α,ω-amino alcohol precursors undergo nucleophilic displacement. For instance, 5-aminopentan-1-ol derivatives with appropriate leaving groups (halides or sulfonates) at the terminal position can be cyclized using base catalysts (e.g., K₂CO₃) in acetonitrile at 80°C, yielding the unprotected 1,4-oxazepane core. This approach circumvents expensive catalysts but requires precise stoichiometric control to minimize dimerization byproducts. Optimization studies reveal that high dilution conditions (0.1–0.5 M) enhance cyclization efficiency by suppressing intermolecular reactions [2] [5].
Table 1: Cyclization Strategies for 1,4-Oxazepane Synthesis
Method | Precursor | Conditions | Yield (%) | Key Advantage |
---|---|---|---|---|
Garner Aldehyde Expansion | Protected amino aldehyde | NaBH₃CN, then H⁺/Δ | 68 | High diastereoselectivity (>20:1) |
Ethylene Glycol Cyclization | Halogenated amino alcohol | K₂CO₃, CH₃CN, 80°C | 75 | Scalable, inexpensive reagents |
Reductive Amination | Keto-amine | Pd/C, H₂, MeOH | 52 | Tandem C-N bond formation |
Incorporating the difluoromethyl (–CHF₂) group at the C7 position of the oxazepane ring demands specialized fluorination methodologies due to the propensity for over-fluorination or difluorocarbene formation. Two principal strategies have been developed:
Selectivity challenges predominantly arise from steric constraints within the oxazepane ring and the strong electronic bias of fluorine. Computational analyses indicate that axial orientation of the C7 substituent during fluorination transition states favors undesired elimination. Mitigation strategies include:
Table 2: Fluorination Techniques for Difluoromethyl Group Installation
Method | Reagent | Solvent | Selectivity (CHF₂ vs. CF₃) | Byproducts |
---|---|---|---|---|
Electrophilic (DAST) | DAST | CH₂Cl₂, –40°C | 8:1 | Olefins (≤15%) |
Nucleophilic (Brook) | TMSCF₂H/n-BuLi | THF, –78°C | >20:1 | Dehalogenation (<5%) |
Reductive Fluorination | HCF₂Cl/Pd(PPh₃)₄ | DMF, 100°C | 5:1 | Chloro-compounds (20%) |
Conversion of the free base 7-(difluoromethyl)-1,4-oxazepane to its hydrochloride salt is essential for enhancing stability, crystallinity, and pharmacokinetic properties. The salt formation involves treating the free base with HCl gas or aqueous HCl in optimized solvent systems:
Crystal morphology is temperature-dependent:
Cold-chain transportation (<5°C) is recommended post-synthesis to prevent polymorphic transitions or hydrolysis of the difluoromethyl group, which generates aldehydes under humid conditions [1] [8].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1